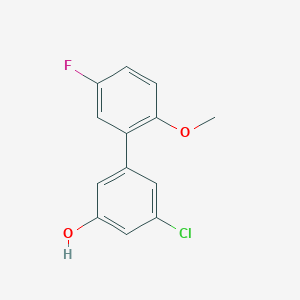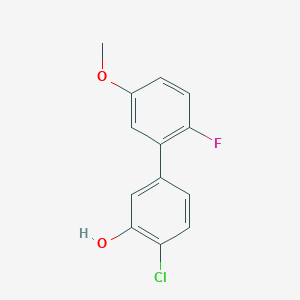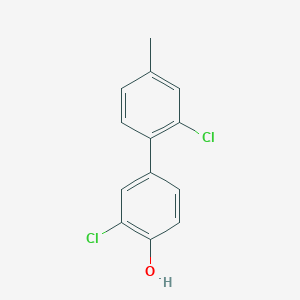
3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% (3-C5FP) is an organic compound belonging to the class of phenols. It is a white, crystalline solid with a molecular weight of 257.6 g/mol and a melting point of 63-65 °C. 3-C5FP is used in a variety of scientific applications, including synthesis, drug design, and biological research.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% has been shown to interact with a variety of receptors, including the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of various enzymes involved in drug metabolism, as well as interact with a variety of receptors. Additionally, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% for laboratory experiments include its low cost, ease of synthesis, and low toxicity. Additionally, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is stable in a variety of solvents, making it suitable for use in a variety of experiments. The main limitation of using 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is its lack of specificity, as it can interact with a variety of receptors and enzymes.
Future Directions
The potential future directions for 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be done to identify new synthetic methods for the production of 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% and to improve its specificity for specific receptors and enzymes. Finally, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% could be used as a tool to study the structure-activity relationships of various compounds.
Synthesis Methods
3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is synthesized using a two-step process. The first step involves the reaction of 5-fluoro-2-methoxybenzaldehyde with 3-chlorophenol in the presence of a strong base, such as potassium hydroxide, to form the intermediate 3-chloro-5-fluoro-2-methoxybenzophenone. The second step involves the reaction of this intermediate with concentrated hydrochloric acid to form the desired product, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95%.
Scientific Research Applications
3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including drug design and biological research. In drug design, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is used to study the structure-activity relationships of molecules involved in drug-receptor interactions. In biological research, 3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is used to study the effects of various compounds on enzyme activity and cellular processes.
properties
IUPAC Name |
3-chloro-5-(5-fluoro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-3-2-10(15)7-12(13)8-4-9(14)6-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCHEVJSYYUCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685993 |
Source


|
| Record name | 5-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol | |
CAS RN |
1261920-46-0 |
Source


|
| Record name | 5-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














